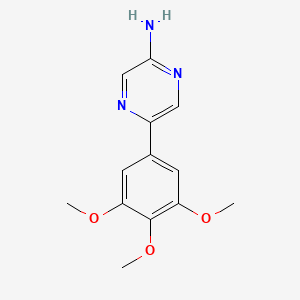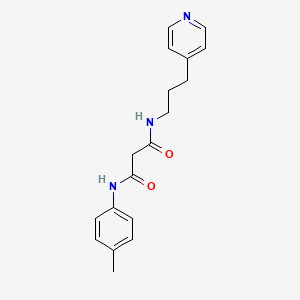![molecular formula C21H26FN3O2 B3819121 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3819121.png)
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
描述
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as EIDD-2801, is a novel antiviral drug that has gained significant attention in recent years due to its potential therapeutic applications against various viral infections. It is a prodrug that is rapidly metabolized to its active form, NHC (β-D-N4-hydroxycytidine), which inhibits viral replication by targeting the viral RNA polymerase.
作用机制
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane exerts its antiviral effects by targeting the viral RNA polymerase, which is essential for viral replication. NHC, the active form of this compound, is incorporated into the viral RNA during replication, leading to the introduction of mutations that disrupt viral replication and reduce viral load.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies and human clinical trials. It is rapidly metabolized to its active form, NHC, which is eliminated from the body within a few hours. This compound has been shown to be effective in reducing viral load and improving clinical outcomes in animal models and human clinical trials.
实验室实验的优点和局限性
One advantage of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a wide range of viral infections. However, one limitation is its relatively low potency compared to other antiviral drugs, which may require higher doses to achieve therapeutic effects.
未来方向
There are several future directions for the development and application of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of combination therapies that target different stages of viral replication. Another direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
科学研究应用
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its antiviral properties, particularly against RNA viruses such as influenza, Ebola, and coronaviruses. Recent studies have shown that this compound is effective against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. It has been shown to reduce viral load and improve clinical outcomes in animal models and human clinical trials.
属性
IUPAC Name |
(3-ethyl-1,2-oxazol-5-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-2-17-12-19(27-23-17)20(26)25-11-9-21(15-25)8-5-10-24(14-21)13-16-6-3-4-7-18(16)22/h3-4,6-7,12H,2,5,8-11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSZSQNAHPEDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3819061.png)
![6-[4-(2,1,3-benzothiadiazol-4-ylmethyl)piperazin-1-yl]nicotinamide](/img/structure/B3819063.png)
![[3-benzyl-1-(8-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B3819067.png)

![2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3819084.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B3819095.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3819100.png)
![1-(3-methyl-2-buten-1-yl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3819102.png)
![2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}nicotinonitrile](/img/structure/B3819105.png)
![2-methoxy-5-{2-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B3819109.png)
![2-(2H-indazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B3819116.png)
![N-[3-(2-methyl-4-quinolinyl)phenyl]acetamide](/img/structure/B3819127.png)
![N-[(3S)-2-oxo-3-azepanyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3819128.png)